molecular formula C14H11N3O B2984608 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone CAS No. 241488-24-4

1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone

Cat. No.: B2984608
CAS No.: 241488-24-4
M. Wt: 237.262
InChI Key: JDEQPOPCQHAOPN-UHFFFAOYSA-N
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Description

1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone is a heterocyclic compound that features both pyrazole and pyridinone moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit diverse pharmacological effects . They have been shown to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .

Mode of Action

It is known that pyrazole derivatives can interact with various targets in the cell, leading to changes in cellular function . For instance, some pyrazole derivatives have been demonstrated to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . These enzymes play crucial roles in cell growth and proliferation, and their inhibition can lead to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to inhibit the cytochrome P450-mediated polyunsaturated fatty acid epoxide, an important biochemical pathway involved in inflammation and blood pressure regulation .

Pharmacokinetics

Given that pyrazole is a heterocyclic moiety that is highly soluble in water and other polar solvents , it is likely that this compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that this compound may also have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets

Preparation Methods

Comparison with Similar Compounds

Uniqueness: 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone stands out due to its combined pyrazole and pyridinone structures, which provide a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-[4-(1H-pyrazol-5-yl)phenyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-13-6-9-17(10-7-13)12-3-1-11(2-4-12)14-5-8-15-16-14/h1-10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEQPOPCQHAOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)N3C=CC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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